molecular formula C14H10BNO3 B606811 Crisaborole CAS No. 906673-24-3

Crisaborole

Cat. No. B606811
M. Wt: 251.0451
InChI Key: IQBSCLXAECVABP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crisaborole, also known as Eucrisa, is a non-steroidal topical medication used for the treatment of mild to moderate atopic dermatitis (eczema) in adults and children . It is a phosphodiesterase 4 (PDE-4) inhibitor .


Synthesis Analysis

Crisaborole is produced through a series of chemical reactions. A patent describes a production process involving the metalation of an aryl halide using tert-butyllithim or n-butyllithim at -78 °C . Another patent describes a synthetic method involving the reaction of penta ring of benzo [c] [1,2] oxygen boron -1,5 and 4- chloro-benzonitriles in DMF solution .


Molecular Structure Analysis

Crisaborole has a molecular formula of C14H10BNO3 and a molecular weight of 251.05 g/mol . The λmax of the Crisaborole was found to be 241nm in 10 mM Ammonium acetate buffer: ACN [60:40 % v/v]. pH 4.5 .


Chemical Reactions Analysis

Crisaborole is substantially metabolized into inactive metabolites. The major metabolite 5-(4-cyanophenoxy)-2-hydroxyl benzylalcohol (metabolite 1), is formed via hydrolysis .


Physical And Chemical Properties Analysis

Crisaborole is a non-steroidal anti-inflammatory phosphodiesterase 4 (PDE4) inhibitor. It has an IC50 value of 490 nM for PDE4 .

Scientific Research Applications

  • Atopic Dermatitis : Crisaborole ointment, 2%, has demonstrated effectiveness in treating mild-to-moderate atopic dermatitis (AD). It has been shown to improve lesion signs/symptoms, with early improvement in pruritus observed as early as 24 hours after the first application. Crisaborole-treated lesions showed significant improvement in lesional transcriptome profile compared with a vehicle, modulating key AD biomarkers, including type 2 helper T-cell (Th2) and Th17/Th22 pathways, and epidermal hyperplasia/proliferation. The molecular profiles and epidermal pathology normalized toward nonlesional skin, correlating with clinical changes in lesion severity and barrier function (Bissonnette et al., 2019).

  • Psoriasis : Clinical trials are underway to determine the utility of topical PDE4 inhibitors like crisaborole in patients with psoriasis, given the success of systemic PDE4 inhibition in this condition. Case studies have reported successful treatment of psoriasis with crisaborole (Lee, Lebwohl, & Wu, 2018).

  • Safety and Pharmacokinetics in Infants : A study evaluated the safety, effectiveness, and pharmacokinetics of crisaborole in infants aged 3 to < 24 months with mild-to-moderate AD. The study concluded that crisaborole was well tolerated and effective in this age group, with systemic exposures similar to patients aged ≥ 2 years (Schlessinger et al., 2020).

  • Carcinogenicity Studies : Crisaborole has undergone nonclinical safety testing, including 2-year carcinogenicity studies in animals. These studies found crisaborole to be non-tumorigenic in mice and rats, indicating a good safety profile (Ciaravino et al., 2017).

  • Efficacy in Various Dermatological Conditions : Crisaborole has been explored for its off-label use in treating other inflammatory dermatologic disorders such as seborrheic dermatitis, vitiligo, and inflammatory linear verrucous epidermal nevus, based on its mechanism of action. More studies are required to fully understand its therapeutic potential in these conditions (Makins, Sanghera, & Grewal, 2020).

  • Clinical Efficacy in Vulvar Leukoplakia : A study evaluated the clinical efficacy of crisaborole ointment in the treatment of vulvar leukoplakia, finding it to be effective in improving symptoms and pathological changes of the vulvar skin (Li, 2023).

Safety And Hazards

Crisaborole may cause side effects including allergic reactions at or near the application site. These can be serious and may include trouble breathing, throat or chest tightness, feeling faint, swelling of the face, eyelids, lips, mouth, tongue or throat, hives, itching, and redness . The most common side effect of Crisaborole is application site pain, such as burning or stinging .

Future Directions

Crisaborole was approved by the FDA in December 2016 for ages 2 and older and in March 2020 for ages 3 months and older for the treatment of mild to moderate eczema . More research is needed to learn the long-term effects .

Relevant Papers

A systematic literature review and a network meta-analysis were performed to evaluate the comparative efficacy and safety of crisaborole versus other topical pharmacologic therapies for mild-to-moderate AD among patients aged ≥ 2 years . Another paper presents a matching-adjusted indirect comparison of Crisaborole ointment 2% vs. Topical Calcineurin Inhibitors in the Treatment of Patients with Mild-to-Moderate Atopic Dermatitis .

properties

IUPAC Name

4-[(1-hydroxy-3H-2,1-benzoxaborol-5-yl)oxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BNO3/c16-8-10-1-3-12(4-2-10)19-13-5-6-14-11(7-13)9-18-15(14)17/h1-7,17H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USZAGAREISWJDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=C(C=C2)OC3=CC=C(C=C3)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10238231
Record name AN2728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Insoluble
Record name Crisaborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Inhibition of PDE4 by crisaborole leads to elevated levels of cyclic adenosine monophosphate (cAMP). Increased intracellular levels of cAMP inhibit the NF-kB pathway and suppress the release of pro-inflammatory mediators such as TNF-alfa and various interleukins that play a causative role in psoriasis and atopic dermatitis. Suppression of downstream effects in different cell types may explain the therapeutic role of crisaborole in immune-mediated skin diseases.
Record name Crisaborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Crisaborole

CAS RN

906673-24-3
Record name Crisaborole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=906673-24-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Crisaborole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0906673243
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Crisaborole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05219
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name AN2728
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10238231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-5-yloxy)benzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CRISABOROLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2R47HGR7P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2,540
Citations
K Fahrbach, J Tarpey, EB Washington… - Dermatology and …, 2020 - Springer
Introduction There is a need to compare efficacy and safety profiles of crisaborole ointment, 2%, versus other topical treatments across randomized clinical trials (RCTs). We performed …
Number of citations: 30 link.springer.com
AC Cheape, DF Murrell - Expert Review of Clinical Immunology, 2017 - Taylor & Francis
… All the completed studies have assessed the efficacy of topical crisaborole … crisaborole (study 2 and 3). Study 5 was a dose ranging study, which compared the efficacy of crisaborole …
Number of citations: 25 www.tandfonline.com
B Dina Coronado, LT Zane, D Coronado - J Drugs Dermatol, 2016 - researchgate.net
… By inhibiting PDE4 and thus increasing levels of cAMP, crisaborole controls inflammation. … of crisaborole through human skin. In vitro experiments showed that crisaborole inhibits …
Number of citations: 98 www.researchgate.net
PW Hashim, M Chima, HJ Kim, J Bares, CJ Yao… - Journal of the American …, 2020 - Elsevier
… After 4 weeks, participants in the crisaborole group demonstrated 66% improvement compared with 9% in the vehicle group (P = .0011). Participants in the crisaborole group continued …
Number of citations: 36 www.sciencedirect.com
VD Callender, AF Alexis, LF Stein Gold… - American journal of …, 2019 - Springer
… Crisaborole ointment, 2%, is a nonsteroidal … In two pivotal phase III clinical trials in patients aged ≥ 2 years, crisaborole was … safety of crisaborole according to patient race and ethnicity. …
Number of citations: 31 link.springer.com
R Bissonnette, AB Pavel, A Diaz, JL Werth… - Journal of Allergy and …, 2019 - Elsevier
… The mechanism of action of crisaborole and its effects on … Crisaborole treatment resulted in early improvement in lesional … Crisaborole-treated lesions showed significant percentage …
Number of citations: 92 www.sciencedirect.com
L McDowell, B Olin - Journal of Pharmacy Technology, 2019 - journals.sagepub.com
… and safety of crisaborole topical ointment. Patients treated with crisaborole experienced … Crisaborole has a limited adverse event profile and low systemic absorption. Relevance to …
Number of citations: 15 journals.sagepub.com
AS Paller, WL Tom, MG Lebwohl, RL Blumenthal… - Journal of the American …, 2016 - Elsevier
… that crisaborole is noncarcinogenic, and early clinical data31, 32, 33 demonstrated a favorable safety profile for crisaborole … the efficacy and safety of crisaborole 2% ointment in patients …
Number of citations: 512 www.sciencedirect.com
EL Simpson, AS Paller, M Boguniewicz… - Dermatology and …, 2018 - Springer
Introduction The impact of crisaborole ointment, a nonsteroidal phosphodiesterase 4 inhibitor for the treatment of mild to moderate atopic dermatitis (AD), on quality of life (QoL) was …
Number of citations: 22 link.springer.com
J Schlessinger, JS Shepard, R Gower, JC Su… - American Journal of …, 2020 - Springer
… side effects that were attributed to crisaborole. When these side effects did occur, … crisaborole was applied. Fewer than 1 in 25 patients experienced each side effect where crisaborole …
Number of citations: 67 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.